4-(2-Chloroquinazolin-4-yl)morpholine
Overview
Description
4-(2-Chloroquinazolin-4-yl)morpholine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, specifically, features a quinazoline ring substituted with a chloro group at the 2-position and a morpholine ring at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroquinazolin-4-yl)morpholine typically involves the nucleophilic displacement of the 4-chloro group of 2,4-dichloroquinazoline with morpholine under basic conditions . This reaction is carried out by heating the reactants in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroquinazolin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Substitution Reactions: The morpholine ring can be modified through various substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroquinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets may vary depending on the specific application and the type of cells being targeted.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: A precursor in the synthesis of 4-(2-Chloroquinazolin-4-yl)morpholine.
4-(4-Bromothiazol-2-yl)morpholine: Another morpholine derivative with different substituents.
Quinazoline-based Thalidomide Analogs: Compounds with similar quinazoline structures but different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline ring with a morpholine moiety makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
4-(2-chloroquinazolin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDGZVAZRMIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368165 | |
Record name | 4-(2-chloroquinazolin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39213-05-3 | |
Record name | 4-(2-chloroquinazolin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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